2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one
Description
This compound features a pyridazin-3(2H)-one core substituted with a morpholin-4-yl group at position 6 and a 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl chain at position 2.
Properties
IUPAC Name |
2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-morpholin-4-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5/c1-28-17-11-15-5-6-24(13-16(15)12-18(17)29-2)21(27)14-25-20(26)4-3-19(22-25)23-7-9-30-10-8-23/h3-4,11-12H,5-10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIYDZDQCNFVOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CN3C(=O)C=CC(=N3)N4CCOCC4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one typically involves multiple steps. The starting materials often include 6,7-dimethoxy-3,4-dihydroisoquinoline and morpholine, which undergo a series of reactions to form the final product. Key steps in the synthesis may include:
Formation of the Isoquinoline Intermediate: This step involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with an appropriate reagent to introduce the oxoethyl group.
Cyclization: The intermediate is then subjected to cyclization reactions to form the pyridazinone core.
Morpholine Addition: Finally, morpholine is introduced to the structure through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions, receptor binding, and cellular pathways.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. It may exhibit activity against certain diseases or conditions.
Industry: In industrial applications, the compound can be used in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific cellular responses. The exact pathways involved depend on the context of its use, such as its role in a biological assay or therapeutic application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Pyridazinone/Isoquinoline Derivatives
Key Observations:
Substituent Effects on Bioactivity: The morpholin-4-yl group in the target compound may improve aqueous solubility compared to aromatic substituents (e.g., 2-fluoro-4-methoxyphenyl in ), a common strategy to enhance drug-like properties. Compound 9 () demonstrates that 4-arylaminopyridazinones exhibit receptor agonist activity, suggesting that the target compound’s pyridazinone core could similarly engage with biological targets .
Dihydroisoquinoline Modifications: The 6,7-dimethoxy substitution on the dihydroisoquinoline ring (target compound) may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in kinase inhibitors .
Research Findings and Pharmacological Insights
- Synthetic Accessibility: Pyridazinone derivatives (e.g., ) are synthesized via nucleophilic substitution and coupling reactions, suggesting feasible routes for the target compound’s production .
Limitations and Knowledge Gaps
- No explicit bioactivity data or mechanistic studies for the target compound are available in the provided evidence.
- Comparisons rely on structural analogies; experimental validation is required to confirm inferred properties.
Biological Activity
The compound 2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one represents a novel derivative within the isoquinoline family, which has garnered attention for its potential pharmacological properties. This article focuses on the biological activities associated with this compound, drawing from diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 364.42 g/mol. The structure includes a pyridazine ring, morpholine moiety, and a substituted isoquinoline core, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that isoquinoline derivatives exhibit a wide range of biological activities, including:
- Antitumor Activity : Some derivatives have shown significant inhibition of tumor cell proliferation. For instance, compounds similar to the target compound have demonstrated half-maximal inhibitory concentration (IC50) values around 37.85 μM against various cancer cell lines .
- Neuroprotective Effects : Isoquinoline derivatives have been evaluated for their neuroprotective properties. Compounds exhibiting high efficacy in protecting neuronal cells from damage due to oxidative stress have been identified, with some achieving protection rates exceeding 30% in cellular models .
- Antimicrobial Properties : Certain isoquinoline derivatives have been tested against bacterial strains such as Staphylococcus aureus, showing promising antimicrobial activity .
Antitumor Efficacy
A study by Yang et al. evaluated novel derivatives of isoquinoline for their anti-cancer properties. Among these, specific compounds exhibited significant cytotoxicity against H1299 lung cancer cells, with IC50 values indicating effective proliferation inhibition .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound 6a | 37.85 | H1299 |
| Compound 6a-1 | 455.0 | PC12 |
Neuroprotective Activity
Research has shown that certain isoquinoline derivatives can enhance cell survival in neuronal injury models. For example, compound 6a-1 demonstrated neuroprotective effects on corticosterone-injured PC12 cells, indicating its potential in treating neurodegenerative diseases .
Case Study 1: Antitumor Activity
In vitro studies conducted on various isoquinoline derivatives revealed that modifications at the 3-position significantly enhance anti-cancer activity. Compounds with specific substitutions showed increased cell maturation and decreased proliferation rates in cancer cell lines .
Case Study 2: Antimicrobial Activity
A series of isoquinoline derivatives were synthesized and tested against common bacterial strains. One derivative exhibited notable activity against Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
Q & A
Q. What are the key synthetic strategies for constructing the pyridazinone core in this compound?
The pyridazinone core can be synthesized via cyclization reactions using diketones or α,β-unsaturated carbonyl intermediates. For example, condensation of hydrazine derivatives with β-keto esters or α-chloro ketones under reflux conditions in ethanol or DMF is common. Post-functionalization steps (e.g., introducing morpholine via nucleophilic substitution) require controlled pH and temperature to avoid side reactions .
Q. How can NMR spectroscopy distinguish between the dihydroisoquinoline and morpholine moieties in structural characterization?
- 1H NMR : The dihydroisoquinoline’s methoxy groups (6,7-dimethoxy) appear as singlets at δ ~3.8–4.0 ppm, while the morpholine’s methylene protons resonate as multiplets at δ ~3.5–3.7 ppm.
- 13C NMR : The carbonyl group (2-oxoethyl) is observed at δ ~165–170 ppm, whereas the pyridazinone carbonyl appears at δ ~160–165 ppm. DEPT-135 can confirm CH₂ groups in the dihydroisoquinoline ring .
Q. What solvent systems are optimal for purifying this compound via column chromatography?
A gradient of ethyl acetate and hexanes (3:7 to 6:4) or dichloromethane/methanol (95:5) is effective due to the compound’s moderate polarity. Silica gel with 230–400 mesh size is recommended. Pre-adsorption onto silica before loading improves separation .
Advanced Research Questions
Q. How can quantum chemical calculations guide reaction optimization for introducing the morpholine moiety?
Transition state modeling (e.g., DFT at the B3LYP/6-31G* level) predicts steric and electronic barriers during nucleophilic substitution. For example, morpholine’s nucleophilicity is enhanced in polar aprotic solvents (DMF, DMSO), but steric hindrance from the dihydroisoquinoline group may require elevated temperatures (80–100°C) .
Q. What experimental design principles minimize byproducts during the coupling of the dihydroisoquinoline and pyridazinone units?
- Factorial Design : Vary temperature (60–100°C), solvent (DMF vs. THF), and catalyst (e.g., K₂CO₃ vs. Cs₂CO₃) to identify optimal conditions.
- Response Surface Methodology (RSM) : Maximize yield while minimizing impurities like unreacted hydrazine or over-oxidized products. Central composite designs with 3–5 factors are statistically robust .
Q. How do crystallographic data resolve contradictions in proposed tautomeric forms of the pyridazinone ring?
Single-crystal X-ray diffraction confirms the dominant tautomer. For example, the pyridazinone ring’s carbonyl orientation and hydrogen bonding (e.g., N–H···O interactions with morpholine) stabilize the 3(2H)-one form. Disordered electron density in alternative tautomers can be refined using SHELXL .
Q. What metabolically stable analogs can be designed by modifying the 6,7-dimethoxy groups?
Replace methoxy with trifluoromethoxy (enhanced lipophilicity) or bioisosteres like ethoxyethyl (improved metabolic stability). In vitro microsomal assays (e.g., human liver microsomes) quantify oxidative demethylation rates. QSAR models correlate substituent electronegativity with half-life .
Methodological Guidance for Data Contradictions
Q. How to address discrepancies in reported biological activity across studies?
- Assay Validation : Confirm purity (>95% by HPLC) and rule out endotoxin contamination (LAL test).
- Kinetic Solubility : Use equilibrium dialysis to differentiate true activity from aggregation artifacts.
- Target Engagement : Employ SPR or CETSA to verify direct binding vs. off-target effects .
Q. What analytical techniques differentiate degradation products during stability studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
